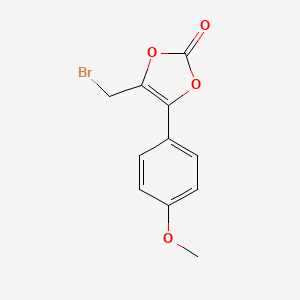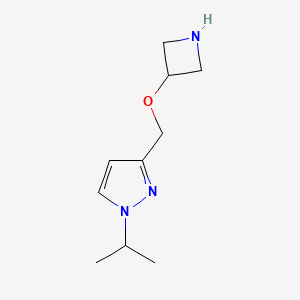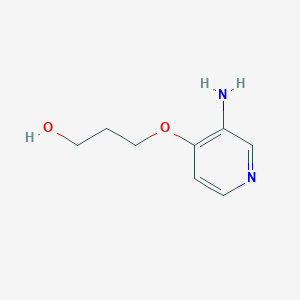
2-Methyl-5-(trifluoromethyl)pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethyl)pyridin-4-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method yields the desired product in good to high yields and is characterized by NMR, IR spectroscopies, and mass spectrometry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-(trifluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(trifluoromethyl)pyridin-4-ol has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-Methyl-5-(trifluoromethyl)pyridin-4-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, solubility, and lipophilicity, which in turn affect its biological activity . The compound can form complexes with metal ions, which may play a role in its catalytic and biological activities.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridin-2-ol
- 4-(Trifluoromethyl)pyridin-2-ol
Comparison: Compared to these similar compounds, 2-Methyl-5-(trifluoromethyl)pyridin-4-ol is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interaction with other molecules. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C7H6F3NO |
|---|---|
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
2-methyl-5-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-6(12)5(3-11-4)7(8,9)10/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
XRZJADHGWHTTGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=CN1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



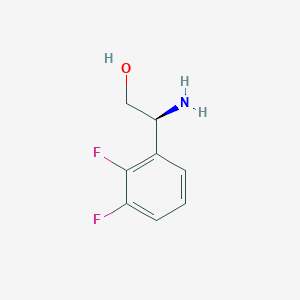
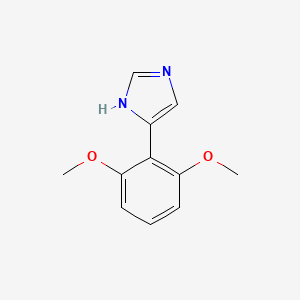


![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)



